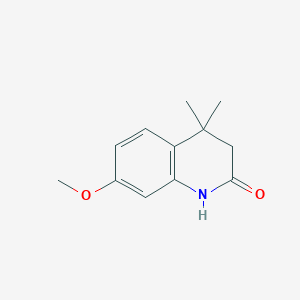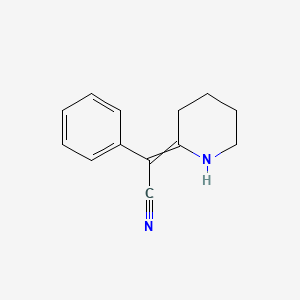
7-Methoxy-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methoxy-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the use of methoxy-substituted aniline and a suitable ketone under acidic or basic conditions to form the quinoline ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinoline N-oxides.
Reduction: Reduction reactions could lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents, alkylating agents, or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution could introduce alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
7-Methoxy-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to other bioactive quinoline derivatives.
Industry: Use in the production of dyes, agrochemicals, or other industrial chemicals.
Wirkmechanismus
The mechanism of action for 7-Methoxy-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: The parent compound with a similar core structure.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinidine: An antiarrhythmic agent derived from quinoline.
Uniqueness
7-Methoxy-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other quinoline derivatives.
Eigenschaften
Molekularformel |
C12H15NO2 |
|---|---|
Molekulargewicht |
205.25 g/mol |
IUPAC-Name |
7-methoxy-4,4-dimethyl-1,3-dihydroquinolin-2-one |
InChI |
InChI=1S/C12H15NO2/c1-12(2)7-11(14)13-10-6-8(15-3)4-5-9(10)12/h4-6H,7H2,1-3H3,(H,13,14) |
InChI-Schlüssel |
MVPBEELAMPEHSH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(=O)NC2=C1C=CC(=C2)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(Benzyloxy)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-methylpyrimidine](/img/structure/B12509127.png)
![3-ethyl-N-(4-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B12509128.png)
![(S)-Isopropyl (7-bromo-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)carbamate](/img/structure/B12509135.png)
![14-[(Tert-butoxycarbonyl)(methyl)amino]-3,6,9,12-tetraoxatetradecanoic acid](/img/structure/B12509144.png)
![6-Hydroxy-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B12509146.png)
![2-{[(Benzyloxy)carbonyl]amino}-5-carbamimidamidopentanoic acid](/img/structure/B12509152.png)
![1,2-bis(ethenyl)benzene;4-[2-(2-but-3-enoxyethenoxy)ethenoxy]but-1-ene;N-[3-(dimethylamino)propyl]prop-2-enamide](/img/structure/B12509160.png)

![2-acetamido-3-[2-(trifluoromethyl)phenyl]prop-2-enoic Acid](/img/structure/B12509167.png)
![Methyl 2-benzyl-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate](/img/structure/B12509178.png)


![2,4-Dimethyl-6-[6-(oxan-4-yl)-1-(1-phenylethyl)imidazo[4,5-c]pyridin-2-yl]pyridazin-3-one](/img/structure/B12509203.png)
